3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
Description
This compound is a substituted butanoic acid derivative featuring a 3,5-dimethylbenzyl group at position 3, a methyl group at position 2, and a 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino} moiety. The 3,5-dimethylbenzyl substituent introduces steric bulk, which may influence lipophilicity and membrane permeability.
Properties
Molecular Formula |
C21H22F3NO3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C21H22F3NO3/c1-12-7-13(2)9-15(8-12)10-18(14(3)20(27)28)19(26)25-17-6-4-5-16(11-17)21(22,23)24/h4-9,11,14,18H,10H2,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
RFWOUCYBEZXBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives of 4-oxobutanoic acid and related amides. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s trifluoromethyl group contrasts with the dichloro () and dimethoxy () substituents. CF₃ groups enhance electrophilicity and metabolic resistance, while chlorine may improve binding via halogen bonding .
- Steric Effects: The 3,5-dimethylbenzyl group in the target compound introduces greater steric hindrance compared to the smaller hydroxy group in or the planar enone system in .
- Core Modifications: Compounds like those in and replace the butanoic acid backbone with cyclobutene-dione, altering rigidity and electronic distribution .
Research Findings and Limitations
Data Gaps
- No direct biological or physicochemical data (e.g., IC₅₀, logP) for the target compound are provided in the evidence, limiting mechanistic insights.
- Comparisons rely on substituent trends rather than experimental results.
Contradictions and Uncertainties
- and highlight cyclobutene-diones with trifluoromethyl groups but lack clarity on whether these share biological targets with the butanoic acid derivatives.
- The hydroxy group in ’s compound may confer hydrogen-bonding capacity absent in the target, altering bioavailability .
Biological Activity
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 363.37 g/mol. The compound features a complex structure that includes a butanoic acid moiety with various substituents:
- 3,5-Dimethylbenzyl group
- Trifluoromethylphenyl group
- 4-oxo functionality
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of appropriate precursors followed by functional group modifications such as oxidation and amination. Detailed synthetic routes are often documented in chemical literature, emphasizing the need for specific reagents and conditions to achieve high yields.
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of butanoic acid can inhibit the growth of various bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against pathogens.
- Anticancer Properties : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The presence of the 4-oxo group is believed to contribute to this activity by interacting with cellular targets involved in cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions showed a significant decrease in bacterial viability compared to controls, suggesting a potential application in developing new antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines demonstrated that the target compound induced cytotoxic effects at micromolar concentrations. Mechanistic studies revealed that it triggered caspase-dependent apoptosis pathways, highlighting its potential as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
